molecular formula C18H23FN2O5S B1680487 Safinamide mesylate CAS No. 202825-46-5

Safinamide mesylate

Numéro de catalogue B1680487
Numéro CAS: 202825-46-5
Poids moléculaire: 398.5 g/mol
Clé InChI: YKOCHIUQOBQIAC-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Safinamide mesylate is a highly selective, reversible MAO-B inhibitor . It is used as an add-on treatment for Parkinson’s disease with “off” episodes . It has multiple modes of action, including the inhibition of monoamine oxidase B . It was approved in the European Union in February 2015, in the United States in March 2017, and in Canada in January 2019 .


Molecular Structure Analysis

Safinamide mesylate crystallizes as a hemihydrate in the monoclinic system with the P 2 1 space group . Its crystal and molecular structure were determined by means of cryo X-ray crystallography at 100 K .


Chemical Reactions Analysis

The characterization of process-related impurities and degradation products of Safinamide mesylate in bulk drug and a stability-indicating HPLC method for the separation and quantification of all the impurities were investigated .


Physical And Chemical Properties Analysis

Safinamide mesylate is stable if stored as directed . It undergoes phase transformation in a high-humidity environment to the P 2 1 form which can be easily reversed just by heating up to 80 °C .

Mécanisme D'action

Target of Action

Safinamide mesylate primarily targets the enzyme Monoamine Oxidase B (MAO-B) . This enzyme is involved in the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control. By inhibiting MAO-B, safinamide mesylate helps to increase the levels of dopamine in the brain .

Mode of Action

Safinamide mesylate is a unique molecule with multiple mechanisms of action. It combines potent, selective, and reversible inhibition of MAO-B with blockade of voltage-dependent Na+ and Ca2+ channels and inhibition of glutamate release . This multi-modal action helps to increase the availability of dopamine, reduce excitotoxicity caused by glutamate, and modulate neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by safinamide mesylate is the dopamine pathway. By inhibiting MAO-B, safinamide mesylate prevents the breakdown of dopamine, thereby increasing its availability . Additionally, by blocking voltage-dependent Na+ and Ca2+ channels and inhibiting glutamate release, safinamide mesylate can modulate neuronal excitability and reduce excitotoxicity .

Pharmacokinetics

Safinamide mesylate exhibits rapid absorption with peak plasma concentrations ranging from 2 to 4 hours. Its total bioavailability is 95%, indicating efficient absorption . The volume of distribution is 1.8 litres/kg, and it has a protein binding capacity of 88–90% . The principal metabolic step is mediated by amidases, which produce safinamide acid. It is also metabolized to O-debenzylated safinamide and N-dealkylated amine . The elimination half-life of safinamide mesylate is 20–30 hours, and it is primarily excreted via the kidneys .

Result of Action

The primary result of safinamide mesylate’s action is an increase in ‘good’ ON time (ON-time without troublesome dyskinesia) and a reduction in OFF time for patients with Parkinson’s disease . This means that patients experience longer periods of improved motor control and shorter periods of reduced mobility .

Action Environment

The action of safinamide mesylate can be influenced by environmental factors such as humidity. For instance, under high-humidity conditions, safinamide mesylate undergoes phase transformation, which can be reversed by heating up to 80 °C . This suggests that the storage conditions of the drug can impact its stability and, potentially, its efficacy .

Safety and Hazards

Safinamide mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is not safe for women to take during pregnancy . It is excreted in breast milk and the effects on infants are unknown .

Orientations Futures

The impact of non-motor symptoms in Parkinson’s disease is considerable, and management remains an unmet need . In this context, the ability of Safinamide mesylate to impact some non-motor symptoms may represent the most promising and distinctive feature of this compound and deserves further investigations .

Propriétés

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCHIUQOBQIAC-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942414
Record name Safinamide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202825-46-5
Record name Safinamide mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202825-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safinamide mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202825465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safinamide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFINAMIDE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS90V3DTX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Safinamide mesylate
Reactant of Route 2
Safinamide mesylate
Reactant of Route 3
Safinamide mesylate
Reactant of Route 4
Safinamide mesylate
Reactant of Route 5
Safinamide mesylate
Reactant of Route 6
Safinamide mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.